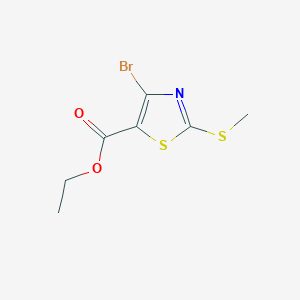

Ethyl 4-bromo-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate

Description

Historical Development of Thiazole-Based Research

The thiazole scaffold, first identified in 1887, gained prominence with the isolation of thiamine (vitamin B~1~), which contains a thiazolium ring critical for enzymatic function. Early synthetic efforts focused on Hantzsch thiazole synthesis, a (3 + 2) cyclocondensation reaction between thioamides and α-halo carbonyl compounds. This method laid the groundwork for diversifying thiazole derivatives, including carboxylate-functionalized variants. By the mid-20th century, thiazoles were recognized for their aromaticity, evidenced by ^1^H NMR chemical shifts between 7.27–8.77 ppm, and their capacity to undergo electrophilic substitution at the C5 position. The introduction of carboxylate esters, such as ethyl groups at C5, enhanced solubility and provided handles for further derivatization, enabling applications in drug discovery.

Significance of 4-Bromo-2-Methylsulfanyl Substitution Pattern

The 4-bromo and 2-methylsulfanyl substituents on ethyl thiazole-5-carboxylate confer distinct electronic and steric properties:

- Bromine at C4 : Serves as a leaving group for nucleophilic aromatic substitution (SNAr), facilitating downstream functionalization. For example, in P2X3 antagonist synthesis, brominated thiazoles undergo SNAr with phenoxy nucleophiles to yield bioactive intermediates.

- Methylsulfanyl at C2 : The electron-donating methylsulfanyl group increases electron density at C5, stabilizing intermediates during cyclocondensation reactions. This substitution also influences molecular polarity, as seen in silica gel chromatography retention times.

Table 1: Electronic Effects of Substituents in Thiazole Derivatives

| Substituent Position | Functional Group | Electronic Effect | Synthetic Utility |

|---|---|---|---|

| C2 | Methylsulfanyl | Electron-donating | Enhances aromaticity; directs electrophilic substitution |

| C4 | Bromine | Electron-withdrawing | Facilitates SNAr reactions |

| C5 | Ethyl carboxylate | Polar, modifiable | Improves solubility; enables amide coupling |

The synergy between these groups enables precise control over reactivity, as demonstrated in the synthesis of HSET inhibitors, where bromine permits late-stage cross-coupling reactions.

Research Trajectory and Current Academic Interest

Recent advances emphasize the compound’s role in target-oriented synthesis:

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-2-methylsulfanyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S2/c1-3-11-6(10)4-5(8)9-7(12-2)13-4/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZUPRYKHVECBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)SC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1-(methylsulfanyl)ethanone with thiourea in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: Products include 4-azido-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate or 4-thiol-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate.

Oxidation Reactions: Products include ethyl 4-bromo-2-(methylsulfinyl)-1,3-thiazole-5-carboxylate or ethyl 4-bromo-2-(methylsulfonyl)-1,3-thiazole-5-carboxylate.

Reduction Reactions: Products include ethyl 4-bromo-2-(methylsulfanyl)-1,3-thiazole-5-methanol.

Scientific Research Applications

Ethyl 4-bromo-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methylsulfanyl groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Carboxylates

Substituent Variations in the Thiazole Core

The reactivity and applications of thiazole carboxylates are highly dependent on substituent positions and electronic properties. Below is a comparative analysis of key analogues:

Physical and Spectroscopic Data

- Melting Points : Brominated derivatives (e.g., 1443014-87-6) typically have higher melting points (>150°C) compared to CF₃-substituted analogues (~100°C) due to stronger halogen bonding .

- Solubility : The COOEt group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), while aryl-substituted variants (e.g., Ethyl 4-(4-bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylate) are more lipophilic .

Role in Medicinal Chemistry

- Anticancer Activity : Brominated thiazoles are precursors to kinase inhibitors. For example, this compound can be coupled with boronic acids to generate biaryl derivatives targeting EGFR .

- Antiviral Agents : Analogues like Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 161798-01-2) have shown activity against RNA viruses, attributed to the aldehyde moiety’s electrophilicity .

Agricultural Chemistry

- Thiazole carboxylates with trifluoromethyl groups (e.g., PI-22072) are used in herbicides due to their resistance to metabolic degradation .

Biological Activity

Ethyl 4-bromo-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring with several substituents:

- Bromine atom : Enhances biological activity through electron-withdrawing effects.

- Methylsulfanyl group : Contributes to the compound's lipophilicity and potential interactions with biological targets.

- Ethyl ester group : May influence solubility and bioavailability.

Molecular Formula : C₇H₈BrN₁O₂S

Molecular Weight : 250.11 g/mol

CAS Number : 1443014-87-6

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The bromine and methylsulfanyl groups can facilitate hydrogen bonding and hydrophobic interactions, which are crucial for binding to enzymes or receptors. This compound has been investigated for its potential as:

- Antimicrobial Agent : Exhibiting inhibitory effects against various bacteria and fungi.

- Anticancer Agent : Showing cytotoxic activity against specific cancer cell lines.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study reported the compound's effectiveness against several strains of bacteria and fungi, with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL. The following table summarizes its antimicrobial activity:

| Pathogen | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 20 | Bacteria |

| Escherichia coli | 30 | Bacteria |

| Candida albicans | 25 | Fungi |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The following table presents the IC₅₀ values observed in these studies:

The results indicate that this compound may induce apoptosis in cancer cells, potentially through mechanisms involving histone deacetylase (HDAC) inhibition.

Case Studies

- Antimicrobial Evaluation : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound exhibited potent activity against resistant strains of bacteria, suggesting its potential application in treating infections caused by multidrug-resistant organisms .

- Cytotoxicity Assessment : In another study focusing on anticancer properties, researchers assessed the cytotoxicity of this compound against multiple cancer cell lines. The results showed that it significantly inhibited cell proliferation at low micromolar concentrations, highlighting its potential as a chemotherapeutic agent .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-bromo-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate, and how are intermediates characterized?

The synthesis typically involves cyclization of thioamide precursors with α-bromoketones, followed by bromination at the 4-position of the thiazole ring. For example, analogous oxazole derivatives are synthesized via cyclization using reagents like phosphorus oxychloride (POCl₃) and purified via crystallization with petroleum ether/ethyl acetate mixtures (95:5) . Key intermediates are characterized using TLC (to monitor reaction progress), melting point analysis, IR (to confirm functional groups like C=O and C-Br), and NMR (¹H/¹³C for regiochemical assignment). Mass spectrometry validates molecular weight and fragmentation patterns .

Q. How are purity and structural integrity confirmed for this compound?

Purity is assessed via melting point consistency and TLC (Rf comparison with standards). Structural validation employs multinuclear NMR: ¹H NMR identifies proton environments (e.g., ethyl ester CH₃ at ~1.3 ppm, thiazole ring protons), while ¹³C NMR confirms carbonyl (C=O, ~160 ppm) and quaternary carbons. IR spectroscopy verifies C-Br stretches (~500–600 cm⁻¹) and ester C=O (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures accurate mass matching .

Advanced Research Questions

Q. What crystallographic strategies are used to resolve the molecular structure, and how are data validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. Structures are solved using direct methods (e.g., SHELXS-97) and refined with SHELXL-97, with R factors < 0.06 indicating high precision . Validation includes checks for missing symmetry (PLATON), ADDSYM analysis, and Hirshfeld surface consistency. For example, a related thiazole carboxylate showed an average C–C bond length deviation of 0.005 Å and R = 0.058 after refinement .

Q. What intermolecular interactions dominate the crystal lattice, and how are they quantified?

Hirschfeld surface analysis reveals dominant interactions: H···H (34.4% contribution) and π-π stacking (e.g., between thiazole rings). Weak C–H···O/N hydrogen bonds and halogen (C–Br) interactions further stabilize the lattice. These are quantified using CrystalExplorer, with 2D fingerprint plots differentiating contact types. For instance, C···C interactions contribute minimally (2.5%), while sulfur-based contacts (S···H) are significant .

Q. How do the bromo and methylsulfanyl substituents influence reactivity and regioselectivity in further functionalization?

The electron-withdrawing bromo group at C4 directs electrophilic substitution to C5, while the methylsulfanyl group at C2 enhances nucleophilic aromatic substitution (SNAr) at C4 via resonance stabilization. For example, Suzuki-Miyaura coupling at C4 is feasible using Pd catalysts, as seen in analogous compounds . Computational studies (DFT) can predict reactive sites by analyzing Fukui indices and electrostatic potential maps.

Methodological Considerations

-

Crystallography Workflow :

- Data Collection: Use a Rigaku Saturn724+ CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Absorption Correction: Apply multi-scan methods (e.g., SCALE3 ABSPACK in CrysAlisPro).

- Refinement: Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.

-

Hirschfeld Surface Analysis :

- Generate surfaces with CrystalExplorer (dnorm = -0.5 to 1.5 Å).

- Quantify interactions using normalized contact distance () and angle-dependent plots.

-

Synthetic Optimization :

- Monitor reaction progress via in-situ FTIR or LC-MS to minimize byproducts.

- Purify via flash chromatography (hexane/ethyl acetate gradients) or recrystallization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.